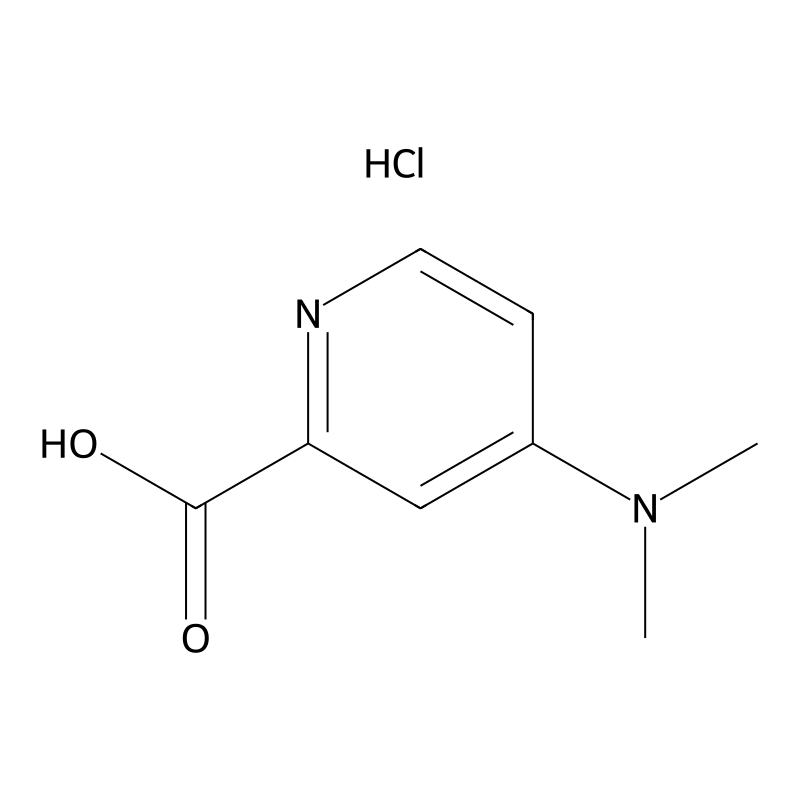

4-(Dimethylamino)picolinic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in the Synthesis of Isoxazolone-Type Heterocycles

Specific Scientific Field: This application falls under the field of Organic Chemistry and Catalysis.

Summary of the Application: 4-(Dimethylamino)picolinic acid hydrochloride is used in the synthesis of isoxazolone-type heterocycles . These heterocycles have attracted attention due to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer agents, and also used as fungicides and insecticides in agro-chemistry .

Methods of Application: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which are: Al2O3, CeO2 and MgO . The characteristics of these materials are obtained using various methods such as inductively coupled plasma atomic emission spectroscopy (ICP), X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, adsorption–desorption of N2 and Diffuse reflectance UV–visible (RD/UV–Vis) .

Results or Outcomes: The results of the application of the catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the 4- (4- (dimethylamino)benzylidene)-3-methylisoxazol-5 (4H)-one using an aldehyde as the starting molecule, were revealed that all the catalysts had interested yields up to 60%. The ag–ceo2 catalyst showed a yield that goes to 94% .

Application in the Development of Electrochemical Sensors

Specific Scientific Field: This application falls under the field of Analytical Chemistry and Sensor Technology.

Summary of the Application: 4-(Dimethylamino)picolinic acid hydrochloride is used in the development of a molecularly imprinted polymers (MIPs)-based electrochemical sensor that could rapidly and selectively detect picolinic acid (PIC) . PIC is a key metabolite found in the amino acid tryptophan and has been well-studied for its significant role in mental health disorders .

Methods of Application: The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM .

Results or Outcomes: The sensor has a limit of detection of 0.6 mM (S/N = -3) and a limit of quantification of 1.7 mM (S/N = -10) . The interference analysis was also conducted on the MIPs sensor to evaluate its ability to selectively detect PIC in the presence of other interfering molecules .

Application in Pharma

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences.

Application in Solution-Phase Peptide Synthesis

Specific Scientific Field: This application falls under the field of Biochemistry and Peptide Synthesis.

Summary of the Application: 4-(Dimethylamino)butyric acid hydrochloride, a compound similar to 4-(Dimethylamino)picolinic acid hydrochloride, is commonly used in solution-phase peptide synthesis .

4-(Dimethylamino)picolinic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It is classified under the category of picolinic acids, which are derivatives of pyridine. The compound features a dimethylamino group attached to the fourth position of the picolinic acid structure, contributing to its unique properties and reactivity. Its hydrochloride salt form is commonly utilized in various applications, particularly in pharmaceutical research and development .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: It can react with amines to form amides, which are important in drug synthesis.

- Nucleophilic Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, making it useful in synthesizing more complex organic molecules.

Research indicates that 4-(Dimethylamino)picolinic acid hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on:

- Neurotransmission: The compound may influence neurotransmitter systems due to its structural similarity to other biologically active compounds.

- Antidiabetic Properties: Some studies suggest that compounds related to picolinic acids may have beneficial effects in glucose metabolism and insulin sensitivity .

- Antioxidant Activity: There is emerging evidence that it may possess antioxidant properties, which could be relevant in various health conditions .

The synthesis of 4-(Dimethylamino)picolinic acid hydrochloride typically involves several steps:

- Starting Material: The synthesis often begins with 4-picoline or similar pyridine derivatives.

- Methylation: The dimethylamino group is introduced through methylation reactions, commonly using methyl iodide or dimethyl sulfate.

- Hydrochlorination: Finally, the compound is converted into its hydrochloride form by reacting with hydrochloric acid in aqueous solution.

This multi-step synthesis allows for the precise control of the product's purity and yield .

4-(Dimethylamino)picolinic acid hydrochloride has a variety of applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals.

- Research Reagent: The compound is used in biochemical assays and research studies to investigate its biological effects.

- Agricultural Chemistry: It may also find applications in agrochemicals due to its potential bioactivity against pests or diseases affecting crops.

Studies on the interactions of 4-(Dimethylamino)picolinic acid hydrochloride with biological systems have shown that it can modulate various biochemical pathways. Notably, it has been investigated for its interactions with:

- Receptors: Potential binding affinity to neurotransmitter receptors has been explored, indicating possible roles in neuropharmacology.

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .

4-(Dimethylamino)picolinic acid hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Aminopyridine-2-carboxylic acid monohydrate | 1427475-29-3 | 0.89 | Known for its use in treating neuromuscular disorders. |

| 5-(Dimethylamino)picolinic acid | 30766-15-5 | 0.88 | Has different positional isomerism affecting activity. |

| 4-(4-Methylpiperazin-1-yl)picolinic acid | 914637-18-6 | 0.89 | Incorporates a piperazine ring, altering pharmacological properties. |

| 4-Aminopyridine-2-carboxylic Acid | 100047-36-7 | 0.89 | Similar core structure but different functional groups affecting solubility and activity. |

The uniqueness of 4-(Dimethylamino)picolinic acid hydrochloride lies in its specific amino group positioning and resultant chemical behavior, which can differ significantly from these similar compounds .

4-(Dimethylamino)picolinic acid hydrochloride presents as a solid crystalline material under standard ambient conditions [1] [2]. The compound exhibits characteristics typical of pyridinecarboxylic acid hydrochloride salts, appearing as a white to off-white crystalline powder [3] [2]. This physical presentation is consistent with the molecular structure of the hydrochloride salt, where the ionic nature contributes to the crystalline solid state formation.

The compound maintains its solid state across typical laboratory and storage temperatures, demonstrating adequate thermal stability for routine handling and storage applications [1] [4]. The crystalline nature of the material facilitates accurate weighing and handling procedures commonly required in pharmaceutical and research applications.

| Property | Specification | Reference |

|---|---|---|

| Physical State | Solid | [1] [2] |

| Crystalline Form | Crystalline powder | [3] [2] |

| Color | White to off-white | [3] [2] |

| Handling Temperature Range | Room temperature stable | [1] [4] |

Solubility Parameters

Solubility in Aqueous Media

The aqueous solubility characteristics of 4-(Dimethylamino)picolinic acid hydrochloride are significantly influenced by the presence of the hydrochloride salt formation. Research on related pyridinecarboxylic acid derivatives demonstrates that hydrochloride salts typically exhibit enhanced water solubility compared to their neutral counterparts [5]. For reference, the parent picolinic acid demonstrates substantial water solubility of approximately 862.5 grams per kilogram of water at 293 Kelvin [6] [7].

The dimethylamino substitution at the 4-position of the pyridine ring introduces additional polar characteristics that may further enhance aqueous solubility through hydrogen bonding interactions [8]. Studies on similar dimethylamino-containing pyridine derivatives indicate moderate to good water solubility, particularly when present as hydrochloride salts [5].

pH-dependent solubility behavior represents a critical consideration for this compound. Research indicates that pyridinecarboxylic acid derivatives demonstrate enhanced solubility under acidic conditions (pH 2.0) compared to neutral or slightly basic conditions (pH 7.4) [5]. This pH-dependent behavior suggests that 4-(Dimethylamino)picolinic acid hydrochloride would exhibit optimal aqueous solubility under acidic to neutral pH conditions.

Solubility in Organic Solvents

Organic solvent compatibility for 4-(Dimethylamino)picolinic acid hydrochloride can be evaluated through comparison with structurally related compounds. The parent picolinic acid demonstrates solubility of approximately 57.1 grams per kilogram in ethanol at 293 Kelvin [6] [7]. Additionally, picolinic acid exhibits solubility in methanol, benzene, and other polar organic solvents [9].

4-(Dimethylamino)pyridine, sharing the dimethylamino substitution pattern, demonstrates compatibility with various organic solvents including ethanol and acetone [8]. This suggests that the hydrochloride salt of 4-(dimethylamino)picolinic acid would likely maintain reasonable solubility in polar protic solvents such as methanol and ethanol.

However, the ionic nature of the hydrochloride salt may reduce solubility in non-polar organic solvents compared to the neutral parent compound. This characteristic is typical of hydrochloride salts, which generally favor polar solvents due to their ionic character.

| Solvent Type | Expected Solubility | Reference Basis |

|---|---|---|

| Water | Enhanced (acidic pH optimal) | [6] [5] [7] |

| Ethanol | Moderate to good | [6] [8] [7] |

| Methanol | Good | [9] [8] |

| Dimethylsulfoxide | Good | [10] |

| Non-polar solvents | Limited | Inferred from salt structure |

Stability Characteristics

Thermal Stability

Thermal stability analysis of 4-(Dimethylamino)picolinic acid hydrochloride indicates stability under ambient temperature conditions with appropriate storage protocols [4] [11]. Related picolinic acid derivatives demonstrate thermal stability ranges that accommodate routine laboratory and storage applications without decomposition concerns [12].

The compound maintains its chemical integrity at room temperature conditions when stored appropriately [1] [2]. Thermal analysis studies on similar pyridinecarboxylic acid compounds indicate decomposition temperatures significantly above ambient conditions, providing adequate safety margins for standard handling procedures [12].

pH-Dependent Stability

pH-dependent stability characteristics for 4-(Dimethylamino)picolinic acid hydrochloride can be inferred from the behavior of related pyridinecarboxylic acid compounds. Research indicates that picolinic acid derivatives demonstrate optimal stability under acidic to neutral pH conditions [4].

The hydrochloride salt formation suggests that the compound would maintain enhanced stability under acidic conditions where protonation of the pyridine nitrogen is favored. This protonation state contributes to molecular stability and reduces susceptibility to degradation pathways that might occur under basic conditions.

| Storage Parameter | Recommendation | Reference |

|---|---|---|

| Temperature | Room temperature, <15°C preferred | [1] [4] |

| Humidity | Low, sealed containers | [1] [13] |

| Atmosphere | Inert preferred | [1] |

| pH Range | Acidic to neutral optimal | [4] |

| Container Type | Moisture-resistant, sealed | [1] [13] |

Acid-Base Properties

pKa Values and Protonation States

The acid-base characteristics of 4-(Dimethylamino)picolinic acid hydrochloride are fundamentally influenced by the presence of multiple ionizable functional groups within the molecular structure. The parent picolinic acid demonstrates well-characterized dissociation constants with pKa₁ values ranging from 1.07 to 1.17 corresponding to carboxylic acid deprotonation, and pKa₂ values between 5.21 and 5.25 representing pyridine nitrogen protonation [15] [16].

The introduction of the dimethylamino substituent at the 4-position significantly modifies these acid-base properties through electronic effects on the pyridine ring system. The electron-donating nature of the dimethylamino group increases electron density on the pyridine nitrogen, potentially elevating the pKa₂ value compared to the unsubstituted parent compound [17].

For the hydrochloride salt form, the effective pKa values are shifted toward lower values due to the pre-formed salt structure. The hydrochloride formation indicates that under standard aqueous conditions, the compound exists predominantly in a protonated state with the pyridine nitrogen bearing a positive charge.

pH-Dependent Speciation

pH-dependent speciation behavior of 4-(Dimethylamino)picolinic acid hydrochloride involves multiple equilibrium states corresponding to the various ionizable sites within the molecule. Under highly acidic conditions (pH < 1), the compound exists primarily as a fully protonated species with both the carboxylic acid group protonated and the pyridine nitrogen in its cationic form.

As pH increases toward neutral conditions, sequential deprotonation occurs with the carboxylic acid group losing its proton first (around pH 1-2), followed by potential deprotonation of the pyridinium nitrogen at higher pH values (pH 5-6 range, modified by the dimethylamino substitution).

The dimethylamino group adds additional complexity to the speciation behavior, as this tertiary amine function can also undergo protonation under sufficiently acidic conditions. This creates a multi-step protonation cascade that influences the overall charge state and molecular interactions as a function of solution pH.

At physiological pH conditions (pH 7.4), the compound is expected to exist predominantly with the carboxylic acid deprotonated (carboxylate anion) and the pyridine nitrogen protonated (pyridinium cation), resulting in a zwitterionic species. This speciation pattern has significant implications for biological activity and pharmacokinetic behavior.

| pH Range | Predominant Species | Charge State |

|---|---|---|

| < 1 | Fully protonated | Multiple positive charges |

| 1-2 | Carboxylic acid deprotonation | Net positive |

| 2-5 | Zwitterionic intermediate | Neutral to slightly positive |

| 5-6 | Pyridine nitrogen deprotonation begins | Decreasing positive charge |

| > 7 | Predominantly deprotonated | Net negative |